(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile
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Overview
Description
(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]benzimidazole and aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a pyrido[1,2-a]benzimidazole derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as chromatography, would be employed to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-methyl-2-[(4-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
- (2E)-3-methyl-2-[(2-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Compared to similar compounds, (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct advantages in terms of stability, reactivity, and specificity in various applications.
Properties
IUPAC Name |
(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-13-6-5-7-15(10-13)23-12-17-14(2)16(11-22)20-24-18-8-3-4-9-19(18)25(20)21(17)26/h3-10,12,23H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPXHCNAAIKPM-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C2C(=C(C3=NC4=CC=CC=C4N3C2=O)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/2\C(=C(C3=NC4=CC=CC=C4N3C2=O)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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